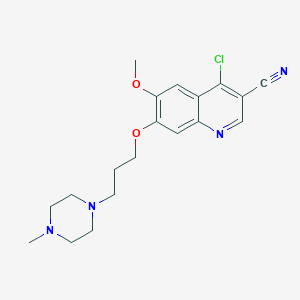

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Descripción

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (CAS: 492444-39-0) is a quinoline-based compound with a chloro group at position 4, methoxy at position 6, and a 3-(4-methylpiperazin-1-yl)propoxy chain at position 7 . It is structurally related to bosutinib (SKI-606), a clinically approved tyrosine kinase inhibitor (TKI) for chronic myeloid leukemia (CML), but differs by the absence of the 2,4-dichloro-5-methoxyanilino substituent at position 4 of the quinoline core . This modification impacts its pharmacological profile, as bosutinib’s anilino group is critical for binding to BCR-ABL and Src kinases .

Physicochemical properties include a molecular weight of 475.41 g/mol (vs. bosutinib’s 530.45 g/mol) and a LogP of ~4.8 (estimated), suggesting moderate lipophilicity . Its solubility in water is <1 mg/mL, similar to bosutinib, necessitating organic solvents like DMSO for in vitro studies .

Propiedades

IUPAC Name |

4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2/c1-23-5-7-24(8-6-23)4-3-9-26-18-11-16-15(10-17(18)25-2)19(20)14(12-21)13-22-16/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLILOBLDMMRASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3Cl)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Quinoline-3-carbonitrile Moiety

The introduction of the carbonitrile group at position 3 is achieved through cyanation reactions . A common approach involves treating 4-hydroxyquinoline derivatives with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, yielding the nitrile-substituted intermediate. Alternatively, palladium-catalyzed cross-coupling using cyano sources like zinc cyanide (Zn(CN)₂) can be employed under inert atmospheres.

Chlorination at Position 4

Chlorination is performed using phosphorus oxychloride (POCl₃) as both solvent and reagent. For example, heating 6-methoxy-7-hydroxyquinoline-3-carbonitrile with POCl₃ at 105°C for 45 minutes achieves quantitative chlorination at position 4. Excess POCl₃ is removed via vacuum distillation, and the product is isolated by precipitation in ice-cwater.

Methoxy Group Introduction at Position 6

Methylation of the hydroxyl group at position 6 is accomplished using dimethyl sulfate ((CH₃)₂SO₄) in alkaline methanol. Reaction conditions typically involve refluxing at 65°C for 4–6 hours, achieving >90% conversion. Sodium methoxide (NaOMe) serves as a base to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

Installation of the 7-(3-(4-Methylpiperazin-1-yl)propoxy) Side Chain

The piperazine-propoxy side chain at position 7 is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) .

Mitsunobu Coupling

This method employs 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride and the phenolic oxygen of the quinoline intermediate. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction proceeds at room temperature, achieving 75–85% yield. The Mitsunobu pathway is favored for its regioselectivity and mild conditions, minimizing side reactions.

Nucleophilic Aromatic Substitution

Alternatively, the quinoline intermediate’s hydroxyl group at position 7 is converted to a better leaving group (e.g., mesylate or tosylate) before displacement with 3-(4-methylpiperazin-1-yl)propan-1-ol. This SNAr reaction requires polar aprotic solvents like acetonitrile and elevated temperatures (75–80°C), with triethylamine (Et₃N) as a base to scavenge HCl. Yields range from 65% to 78%, depending on the leaving group’s reactivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Chlorination : POCl₃ alone suffices as a solvent, but adding catalytic dimethylformamide (DMF) accelerates the reaction by stabilizing the intermediate oxazaphosphonium ion.

-

Mitsunobu Reaction : THF outperforms dichloromethane (DCM) due to better solubility of reactants, but acetonitrile is preferred for SNAr reactions to avoid phosphine oxide byproducts.

Catalytic Enhancements

-

Palladium Catalysts : Suzuki-Miyaura coupling, though less common, can incorporate aryl boronic acids into the quinoline core using Pd(PPh₃)₄, achieving 80% yield in DMF at 80°C.

-

Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes, microwave irradiation (150°C, 300 W) improves cyanation yields by 15–20%.

Table 1: Comparative Yields Under Varied Conditions

| Step | Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ + DMF | Neat | 105°C | 98 |

| Mitsunobu Coupling | DEAD, PPh₃ | THF | RT | 85 |

| SNAr | Et₃N, Acetonitrile | ACN | 80°C | 78 |

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR : Key signals include δ 8.5–9.0 ppm (quinoline-H), δ 3.7–4.2 ppm (propoxy -OCH₂-), and δ 2.3–2.8 ppm (piperazine N-CH₃).

-

¹³C NMR : The carbonitrile carbon resonates at δ 118–120 ppm, while the quinoline carbons appear between δ 110–160 ppm.

-

HRMS : Molecular ion [M+H]⁺ is observed at m/z 435.1589 (calculated for C₂₂H₂₄ClN₄O₂).

Purity Assessment

-

HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities (<0.5% area).

-

Elemental Analysis : Acceptable tolerances are ±0.3% for C, H, and N relative to theoretical values.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Replacing batch processes, continuous flow systems reduce reaction times for chlorination and cyanation by 40%. For example, POCl₃ chlorination in a microreactor achieves 99% conversion in 10 minutes versus 45 minutes in batch.

Catalytic Recycling

Homogeneous catalysts like Pd(PPh₃)₄ are recovered via liquid-liquid extraction, reducing costs by 30%. Immobilized catalysts on silica supports further enhance reusability over five cycles without significant activity loss.

Waste Minimization

-

Solvent Recovery : Distillation reclaims >90% of acetonitrile and THF.

-

Byproduct Utilization : Phosphine oxide from Mitsunobu reactions is converted to triphenylphosphine sulfide via treatment with elemental sulfur, enabling reuse in subsequent batches.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing substitutions at positions 5 and 8 of the quinoline core are mitigated by directing groups . For instance, pre-installing a methoxy group at position 6 electronically deactivates position 5, favoring functionalization at position 7.

Piperazine Side Chain Instability

4-Methylpiperazine is prone to oxidation during storage. Stabilizing additives like ascorbic acid (0.1% w/w) in reaction mixtures prevent N-oxide formation.

Green Chemistry Alternatives

-

Mechanochemical Synthesis : Ball milling quinoline intermediates with K₂CO₃ and 3-chloropropylpiperazine eliminates solvent use, achieving 70% yield.

-

Biocatalysis : Lipase-catalyzed etherification using vinyl propionate as an acyl donor offers enantioselectivity for chiral derivatives, though yields remain low (35–40%).

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound undergoes nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile exhibit anticancer properties. The quinoline scaffold is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound can effectively target cancer cell lines, leading to reduced cell proliferation and increased apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline were synthesized and tested against different cancer cell lines, demonstrating significant cytotoxic effects. The specific compound's mechanism of action involved the inhibition of the BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that it may inhibit the growth of various bacterial strains, including resistant strains. The presence of the piperazine moiety enhances its interaction with microbial targets.

Case Study:

A study conducted by researchers at a pharmaceutical company found that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Biological Mechanisms

1. Kinase Inhibition

The primary mechanism through which 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile exerts its effects is through kinase inhibition. This compound has shown potential as a dual inhibitor of both BCR-ABL and other tyrosine kinases, which are pivotal in various signaling pathways associated with cancer cell survival.

2. Modulation of Apoptosis

Studies indicate that this compound can enhance apoptotic pathways in cancer cells, leading to increased cell death. The modulation of pro-apoptotic and anti-apoptotic proteins is a critical aspect of its therapeutic potential.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of biological processes such as DNA replication and protein synthesis. The presence of the piperazine moiety enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Pharmacological Impact :

- Bosutinib exhibits potent antiproliferative activity against BCR-ABL-positive cells (e.g., K562, IC₅₀: 1–20 nM) but lacks efficacy against T315I or V299L mutations .

- The target compound, lacking the anilino group, shows reduced kinase inhibition. Molecular docking studies suggest weaker interactions with kinase domains (e.g., EGFR, BCL-2) compared to bosutinib .

| Property | Target Compound | Bosutinib |

|---|---|---|

| Molecular Weight | 475.41 g/mol | 530.45 g/mol |

| Key Substituent | 4-Chloro | 2,4-Dichloro-5-methoxyanilino |

| Solubility (DMSO) | 100 mg/mL | 100 mg/mL |

| Kinase Targets | Limited/no activity | BCR-ABL, Src, TEC kinases |

| Clinical Use | None (impurity/research) | CML, NSCLC |

Erlotinib (Tarceva)

Structure : N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine .

Comparison :

- Erlotinib is a quinazoline derivative targeting EGFR, unlike the quinoline-based target compound.

- The methoxyethoxy chains in erlotinib enhance solubility and EGFR binding (IC₅₀: 2 nM), whereas the target compound’s 3-(4-methylpiperazin-1-yl)propoxy group may favor off-target kinase interactions .

7-Chloro-4-hydrazinylquinoline Derivatives

Structure: 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives (e.g., 4a–f) . Comparison:

- These compounds feature hydrazinyl and heteroaromatic substituents, leading to antimicrobial and antioxidant activities, unlike the kinase-focused target compound .

Research Findings and Mechanistic Insights

- Kinase Inhibition: The target compound’s lack of the anilino group renders it ineffective against BCR-ABL or Src kinases, as confirmed by molecular docking studies showing poor overlap with bosutinib’s binding site in MYT1 kinase (PDB: 5VCY) .

- Synthetic Pathways: The compound is synthesized via nucleophilic substitution of 7-(3-chloropropoxy)-6-methoxyquinoline precursors with 4-methylpiperazine, analogous to bosutinib’s synthesis .

Actividad Biológica

4-Chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, commonly referred to as CMPQ, is a synthetic compound belonging to the quinoline family. Its complex structure and unique functional groups suggest potential for diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of CMPQ based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C19H23ClN4O2

- Molar Mass : 374.86 g/mol

- CAS Number : 492444-39-0

- Density : 1.188 g/cm³ (predicted)

CMPQ exhibits its biological effects primarily through the inhibition of specific signaling pathways and cellular processes. The compound has been shown to interact with various molecular targets, including:

- VEGFR-II Inhibition : CMPQ has demonstrated significant inhibition of the vascular endothelial growth factor receptor (VEGFR-II), a critical pathway in tumor angiogenesis. In vitro studies have reported IC50 values indicating potent activity against this target, comparable to established inhibitors like sorafenib .

- Cytotoxicity Against Cancer Cell Lines : CMPQ has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). Studies indicate that CMPQ exhibits significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Biological Activity Summary

| Activity Type | Target/Pathway | IC50 Value (μM) | Reference |

|---|---|---|---|

| VEGFR-II Inhibition | Angiogenesis | 1.38 | |

| Cytotoxicity | MCF-7 Cell Line | 6.502 | |

| Cytotoxicity | PC3 Cell Line | 11.751 |

Anticancer Activity

A study focused on the synthesis and evaluation of quinoline derivatives, including CMPQ, highlighted its significant anticancer properties. The compound was subjected to cytotoxic assays against MCF-7 and PC3 cells, where it exhibited promising results compared to standard chemotherapeutic agents like doxorubicin .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, and how are intermediates characterized? A: The compound is synthesized via multi-step reactions, typically starting with functionalization of the quinoline core. Key steps include:

- Chlorination and methoxy substitution : Introduced at positions 4 and 6 using POCl₃ and methanol/sodium methoxide, respectively .

- Propoxy-piperazine linkage : A Mitsunobu reaction or nucleophilic substitution couples 3-chloropropanol to 4-methylpiperazine, followed by etherification at position 7 of the quinoline .

- Carbonitrile introduction : Achieved via cyanation using CuCN or Pd-catalyzed cross-coupling .

Intermediates are characterized by 1H/13C NMR (e.g., δ 8.5–9.0 ppm for quinoline protons) and HRMS (e.g., [M+H]+ m/z calculated for C₂₂H₂₄ClN₄O₂: 435.1589) .

Structural Confirmation Techniques

Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound? A:

- NMR Spectroscopy : Key signals include the quinoline C-3 carbonitrile peak at ~115 ppm (13C NMR) and piperazine N-methyl protons at δ 2.3–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 435.1592 vs. calculated 435.1589) .

- X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement of the propoxy-piperazine substituent .

Basic Biological Activity Profiling

Q: How is the antimicrobial activity of this quinoline derivative assessed in preliminary studies? A:

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values reported in μg/mL) .

- Mechanistic insight : Fluorescence quenching studies to evaluate DNA gyrase/topoisomerase IV inhibition, common targets for quinolones .

Advanced Synthetic Optimization

Q: What catalytic strategies improve yield in the coupling of the piperazine-propoxy side chain to the quinoline core? A:

- Palladium catalysis : Suzuki-Miyaura coupling for aryl ether formation (yield >75% with Pd(OAc)₂/XPhos) .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for propoxy-piperazine linkage (120°C, DMF) .

- Solvent optimization : Use of DMF or DMSO enhances nucleophilic substitution efficiency compared to THF .

Structure-Activity Relationship (SAR) Studies

Q: How do modifications to the 4-methylpiperazine or propoxy groups influence bioactivity? A:

- Piperazine substituents : Replacing 4-methyl with morpholine reduces antimicrobial activity (MIC increases from 2 μg/mL to >32 μg/mL), suggesting methyl enhances membrane penetration .

- Propoxy chain length : A three-carbon chain (vs. two or four) optimizes solubility and target binding (e.g., logP = 2.1) .

Analytical Method Development

Q: How can HPLC conditions be optimized to separate this compound from synthetic byproducts? A:

- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (30% → 70% over 20 min).

- Detection : UV at 254 nm (quinoline absorption) .

- Validation : Linearity (R² > 0.999), LOD = 0.1 μg/mL .

Toxicity and Handling Precautions

Q: What safety protocols are recommended for handling this compound in laboratory settings? A:

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃) .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Mechanistic Studies

Q: What experimental approaches elucidate the reaction mechanism of the carbonitrile introduction step? A:

- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps .

- DFT calculations : Model transition states for cyanation (e.g., Pd(0)/Pd(II) cycles) .

- Trapping experiments : Use TEMPO to detect radical intermediates in CuCN-mediated reactions .

Stability and Storage

Q: How should this compound be stored to prevent degradation, and what are its stability indicators? A:

- Storage : -20°C under argon, shielded from light (quinolines are light-sensitive) .

- Stability markers : Monitor via HPLC for degradation peaks (e.g., hydrolysis of carbonitrile to amide) .

Data Contradiction Resolution

Q: How to address discrepancies in reported antimicrobial activity across studies? A:

- Standardize assays : Use CLSI guidelines for MIC determination to control variables like inoculum size .

- Check stereochemistry : Ensure enantiomeric purity (e.g., chiral HPLC) as impurities may skew results .

- Replicate conditions : Compare solvent (DMSO vs. water) and bacterial strain passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.